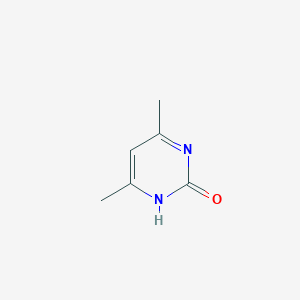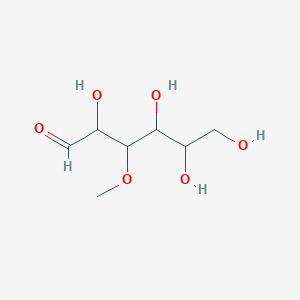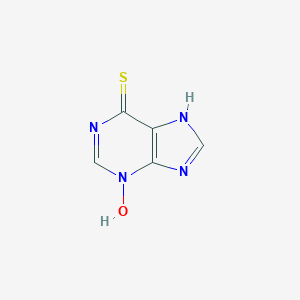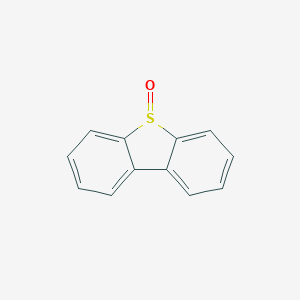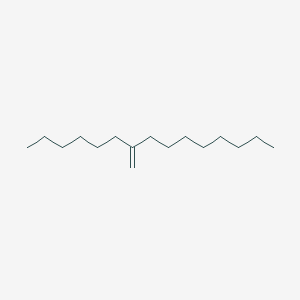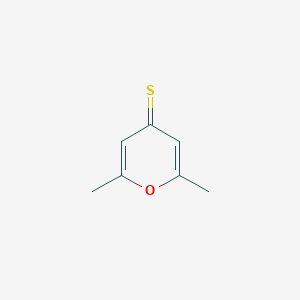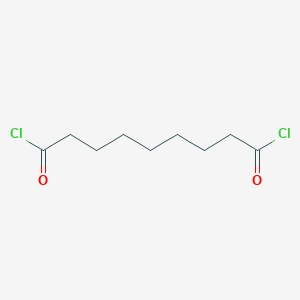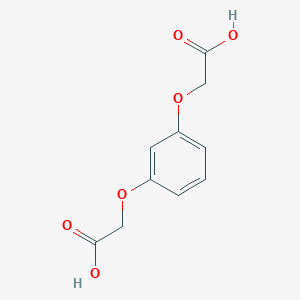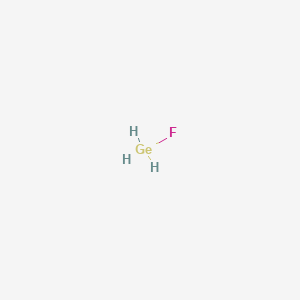
Fluorogermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorogermane is a chemical compound that is composed of fluorine and germanium. It is a colorless gas that is highly reactive and has a pungent odor. Fluorogermane is an important compound in the field of chemistry and has found applications in various scientific research areas.
Mecanismo De Acción
Fluorogermane is highly reactive due to the presence of the fluorine atom. It can react with a variety of other chemical compounds, including water, alcohols, and amines. The reaction of Fluorogermane with water produces hydrofluoric acid and germanium dioxide. The reaction with alcohols and amines produces alkyl and amine derivatives of germanium.
Efectos Bioquímicos Y Fisiológicos
Fluorogermane is a highly toxic gas and can cause severe respiratory problems if inhaled. It can also cause skin and eye irritation upon contact. The compound is not known to have any significant biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluorogermane is a highly reactive compound that can be used as a catalyst in chemical reactions. It is also useful in the synthesis of other chemical compounds. However, the compound is highly toxic and requires special handling and storage procedures. The low yield of Fluorogermane during the synthesis process is also a limitation.
Direcciones Futuras
There are several future directions for the study of Fluorogermane. One direction is the development of new and more efficient methods of synthesis. Another direction is the study of the reactivity of Fluorogermane with other chemical compounds. The use of Fluorogermane in the production of electronic devices and semiconductors is also an area of future research. Additionally, the study of the toxicity of Fluorogermane and its effects on the environment is an important area of research.
Conclusion:
In conclusion, Fluorogermane is an important compound in the field of chemistry and has found applications in various scientific research areas. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Fluorogermane have been discussed in this paper. Further research is needed to explore the potential applications of Fluorogermane and its impact on the environment.
Métodos De Síntesis
Fluorogermane can be synthesized by reacting germanium tetrafluoride with hydrogen gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of Fluorogermane is low. Another method of synthesis involves the reaction of germanium dioxide with hydrofluoric acid. The reaction produces Fluorogermane as a gas, which can be collected and purified.
Aplicaciones Científicas De Investigación
Fluorogermane has found applications in various scientific research areas. It is used in the synthesis of other chemical compounds, and it has been found to be an effective catalyst in some chemical reactions. Fluorogermane is also used in the production of semiconductors and other electronic devices. It has been found to be useful in the study of the structure and properties of materials.
Propiedades
Número CAS |
14929-46-5 |
|---|---|
Nombre del producto |
Fluorogermane |
Fórmula molecular |
FGe FGeH3 |
Peso molecular |
94.65 g/mol |
Nombre IUPAC |
fluorogermane |
InChI |
InChI=1S/FGeH3/c1-2/h2H3 |
Clave InChI |
BCQKCDCVNZQJKN-UHFFFAOYSA-N |
SMILES |
F[GeH3] |
SMILES canónico |
F[GeH3] |
Otros números CAS |
14929-46-5 |
Sinónimos |
Germanium monofluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



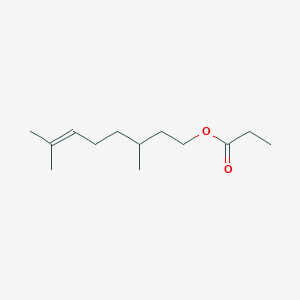
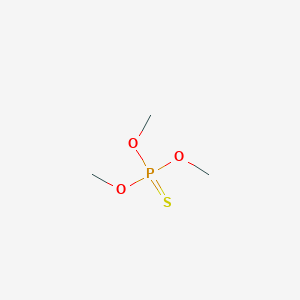
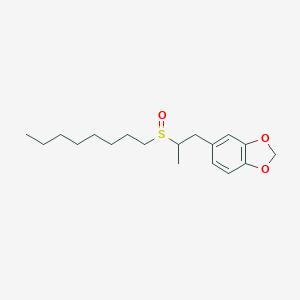
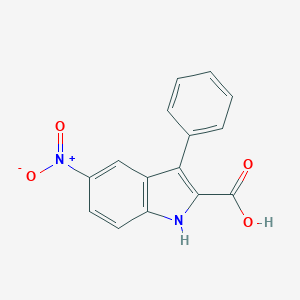
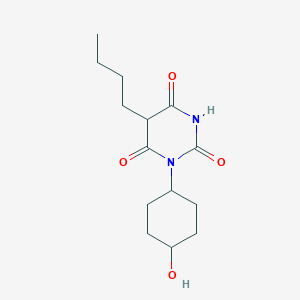
![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)
